molecular formula C10H12N2O4 B8615617 2-Nitro-5-propoxy-benzamide

2-Nitro-5-propoxy-benzamide

Cat. No. B8615617
M. Wt: 224.21 g/mol
InChI Key: FEEILBBEPLFKDZ-UHFFFAOYSA-N
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Patent
US09073890B2

Procedure details

A mixture of 2-nitro-5-propoxy-benzoic acid (1.97 g, 8.75 mmol) and DMF (0.1 mL) in SOCl2 (20 mL) was stirred at 65° C. for 2 h. After the reaction was completed, the mixture was cooled to room temperature. SOCl2 was removed in vacuo and the residue was dissolved in anhydrous CH2Cl2 (10 mL), which was added to NH3—H2O (28%) dropwise. After 1 h, the precipitate was collected and dried in vacuo to give 1.68 g of i-a as a yellow solid (85.2%). LCMS m/z=208.1 (M−16), 225.1 (M+1) (Method B) (retention time=1.88 min).
Name
2-nitro-5-propoxy-benzoic acid
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
85.2%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH2:15][CH3:16])=[CH:9][C:5]=1[C:6](O)=[O:7])([O-:3])=[O:2].C[N:18](C=O)C>O=S(Cl)Cl>[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH2:15][CH3:16])=[CH:9][C:5]=1[C:6]([NH2:18])=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
2-nitro-5-propoxy-benzoic acid
Quantity
1.97 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)OCCC
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred at 65° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
SOCl2 was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in anhydrous CH2Cl2 (10 mL)
ADDITION
Type
ADDITION
Details
which was added to NH3—H2O (28%) dropwise
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)N)C=C(C=C1)OCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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